molecular formula C14H13N3S B1415724 4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105191-71-6

4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1415724
CAS No.: 1105191-71-6
M. Wt: 255.34 g/mol
InChI Key: ROFGPJMGLGXZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound that contains a benzothiazole ring fused with a pyridine moiety

Biochemical Analysis

Biochemical Properties

4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can affect various signaling pathways within the cell. Additionally, this compound forms hydrogen bonds and hydrophobic interactions with its target proteins, stabilizing the protein-ligand complex .

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of tyrosine kinases by this compound can lead to altered cell proliferation, differentiation, and apoptosis . This compound has also been shown to affect the expression of genes involved in cell cycle regulation and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular responses. Additionally, this compound can modulate the activity of other enzymes and proteins through allosteric interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including organ damage and altered metabolic function . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its influence on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, affecting its accumulation and activity . The distribution of this compound within tissues can also influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is important for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity and interactions with other biomolecules. Studies have shown that this compound can localize to the nucleus, cytoplasm, or other subcellular structures, influencing its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine moiety can be introduced by reacting the benzothiazole intermediate with pyridine-3-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides

Properties

IUPAC Name

4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-10-4-2-6-12-13(10)17-14(18-12)16-9-11-5-3-7-15-8-11/h2-8H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFGPJMGLGXZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 4
Reactant of Route 4
4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 5
Reactant of Route 5
4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.